n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide
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Overview
Description
Preparation Methods
The synthesis of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide involves the reaction of cyclopentylamine with thiophen-2-ylmethyl chloride, followed by the addition of acetic anhydride. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide can be compared with other similar compounds, such as:
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also contains a thiophene ring and an acetamide moiety but differs in the presence of a cyano group.
N-cyclopentyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: This compound has a similar structure but includes an amino group instead of a thioether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17NOS2 |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H17NOS2/c14-12(13-10-4-1-2-5-10)9-15-8-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,13,14) |
InChI Key |
ZGJXBKJITNVHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSCC2=CC=CS2 |
Origin of Product |
United States |
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